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  • Product: 3-bromo-2-methoxypyridine-4-carboxylic acid
  • CAS: 1211586-89-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-bromo-2-methoxypyridine-4-carboxylic acid and its Analogs for the Research Scientist

Preamble Part 1: Physicochemical and Structural Characterization Core Compound: 3-bromo-2-methoxypyridine-4-carboxylic acid While a specific CAS number is not prominently available, the fundamental properties of 3-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble

Part 1: Physicochemical and Structural Characterization

Core Compound: 3-bromo-2-methoxypyridine-4-carboxylic acid

While a specific CAS number is not prominently available, the fundamental properties of 3-bromo-2-methoxypyridine-4-carboxylic acid have been cataloged.

Table 1: Identifiers and Predicted Properties of 3-bromo-2-methoxypyridine-4-carboxylic acid [2]

PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 231.03 g/mol
Monoisotopic Mass 230.95311 Da
InChI InChI=1S/C7H6BrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,1H3,(H,10,11)
InChIKey REQHJNBQZVJWSZ-UHFFFAOYSA-N
SMILES COC1=NC=CC(=C1Br)C(=O)O
Predicted XlogP 1.4
Key Structural Analogs

To provide a broader context, the properties of several structurally related and commercially available compounds are presented below. This comparative data can be valuable for predicting the behavior of the title compound and for designing synthetic and screening strategies.

Table 2: Properties of Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormMelting Point (°C)
3-Bromo-2-methoxypyridine13472-59-8C₆H₆BrNO188.02LiquidN/A
3-Bromopyridine-4-carboxylic acid13959-02-9C₆H₄BrNO₂202.01Powder234-238[3]
5-Bromo-2-methoxypyridine-3-carboxylic acid54916-66-4C₇H₆BrNO₃232.03Light yellow solidN/A[4]
3-Bromo-2-methoxypyridine-4-boronic acid1072946-00-9C₆H₇BBrNO₃231.8N/AN/A[5]

Part 2: Synthesis and Methodologies

Proposed Synthetic Strategy for 3-bromo-2-methoxypyridine-4-carboxylic acid

A plausible synthetic route to 3-bromo-2-methoxypyridine-4-carboxylic acid can be devised based on established pyridine chemistry. A potential starting material is a suitably substituted pyridine that can undergo selective bromination, methoxylation, and introduction of a carboxylic acid group at the 4-position. One possible approach, illustrated in the diagram below, could involve the initial synthesis of a 2-methoxypyridine derivative, followed by bromination and subsequent functionalization at the 4-position. The synthesis of bromo-2-alkoxypyridines has been achieved by reacting bromo-substituted 2-pyridones with alkyl halides.[6]

Synthetic Pathway for 3-bromo-2-methoxypyridine-4-carboxylic acid start Pyridine Derivative intermediate1 2-Methoxypyridine start->intermediate1 Methoxylation intermediate2 3-Bromo-2-methoxypyridine intermediate1->intermediate2 Bromination intermediate3 3-Bromo-2-methoxy-4-lithiopyridine intermediate2->intermediate3 Lithiation product 3-bromo-2-methoxypyridine-4-carboxylic acid intermediate3->product Carboxylation (CO2)

Caption: Proposed synthetic pathway for 3-bromo-2-methoxypyridine-4-carboxylic acid.

Detailed Experimental Protocol (Exemplified): Synthesis of a Bromo-2-methoxypyridine Intermediate

The following is a generalized protocol for the synthesis of a bromo-2-methoxypyridine from a corresponding bromopyridone, based on the work of Shiao and Tarng.[6] This provides a practical example of a key transformation in the proposed synthetic pathway.

Materials:

  • Bromo-substituted 2-pyridone (1 equivalent)

  • Silver carbonate (0.67 equivalents)

  • Methyl iodide (1.2 equivalents)

  • Benzene (solvent)

  • 5% Sodium bicarbonate solution

  • Water

  • Silica gel for chromatography

  • Hexane-ethyl acetate (2:1) as eluent

Procedure:

  • To a round-bottom flask protected from light, add the bromo-substituted 2-pyridone, silver carbonate, and benzene.

  • Stir the mixture and add methyl iodide.

  • Heat the reaction mixture to 40-50 °C and stir for 24 hours.

  • Cool the mixture in an ice bath and filter to remove the silver salt.

  • Wash the filtrate with a 5% sodium bicarbonate solution, followed by two washes with water.

  • Evaporate the benzene under atmospheric pressure.

  • Purify the resulting liquid by silica gel chromatography using a hexane-ethyl acetate (2:1) eluent.

  • Further purify the product by bulb-to-bulb distillation to obtain the pure bromo-2-methoxypyridine.

  • Characterize the final product using IR, NMR, and mass spectrometry.

Part 3: Reactivity and Application in Drug Discovery

Chemical Reactivity and Derivatization Potential

The three functional groups of 3-bromo-2-methoxypyridine-4-carboxylic acid—the bromine atom, the methoxy group, and the carboxylic acid—offer multiple avenues for chemical modification, making it a versatile scaffold for creating a library of analogs for structure-activity relationship (SAR) studies.

  • The Bromine Atom: Can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents.

  • The Methoxy Group: Can potentially be demethylated to a hydroxyl group, which can then be further functionalized.

  • The Carboxylic Acid: Can be converted to esters, amides, or other acid derivatives, allowing for modulation of polarity and interaction with biological targets.

Role as a Building Block in Medicinal Chemistry

Pyridine carboxylic acids are privileged scaffolds in drug discovery, with numerous approved drugs containing this motif.[1] They are often used as key building blocks for the synthesis of enzyme inhibitors. The specific substitution pattern of 3-bromo-2-methoxypyridine-4-carboxylic acid could offer unique interactions with target proteins. The development of new synthetic methodologies is crucial for advancing the application of such building blocks in creating novel therapeutics.[]

Role in Drug Discovery core 3-bromo-2-methoxypyridine-4-carboxylic acid derivatization Chemical Derivatization core->derivatization library Compound Library derivatization->library screening Biological Screening library->screening sar SAR Studies screening->sar lead Lead Compound sar->lead

Caption: Workflow for utilizing the core compound in a drug discovery program.

Illustrative Biological Significance of Analogs

While specific biological data for 3-bromo-2-methoxypyridine-4-carboxylic acid is not available, related compounds have shown significant biological activity. For instance, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine D2 and D3, and serotonin-3 (5-HT3) receptors.[8] This highlights the potential for pyridine carboxylic acid derivatives with similar substitution patterns to interact with important neurological targets. Furthermore, other bromo-substituted pyridine carboxylic acids are utilized in the development of pharmaceuticals for neurological disorders and in agrochemicals.[4]

Part 4: Safety and Handling

Specific safety data for 3-bromo-2-methoxypyridine-4-carboxylic acid is not available. However, based on the safety information for structurally similar compounds like 3-bromo-2-methoxypyridine and 3-bromopyridine-4-carboxylic acid, the following general precautions should be observed:

  • Hazard Classifications: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] May also cause respiratory irritation.[3]

  • Handling: Use in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9][10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[9][11] If on skin, wash with soap and water.[9][11] If inhaled, move to fresh air.[9][11] Seek medical attention if symptoms persist.[9][11]

Part 5: Conclusion

3-bromo-2-methoxypyridine-4-carboxylic acid represents a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. While the absence of a dedicated CAS number and extensive experimental data presents a challenge, this guide has provided a comprehensive overview based on its known structural information and data from close analogs. The proposed synthetic strategies, discussion of its reactivity, and the context of its potential applications offer a solid foundation for researchers interested in exploring this and similar molecules. The versatility of its functional groups suggests that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in areas where substituted pyridine carboxylic acids have already shown promise. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

  • PubChemLite. 3-bromo-2-methoxypyridine-4-carboxylic acid. [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link]

  • Chem-Impex. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]

  • PubChem. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. [Link]

  • HETEROCYCLES. A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-bromo-2-methoxypyridine-4-carboxylic acid: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-bromo-2-methoxypyridine-4-carboxylic acid, a highly functionalized heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-2-methoxypyridine-4-carboxylic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, discuss its physicochemical properties, outline plausible synthetic strategies, and explore its applications as a versatile building block for novel molecular entities.

Molecular Structure and Physicochemical Properties

3-bromo-2-methoxypyridine-4-carboxylic acid is a pyridine derivative characterized by a trifecta of functional groups: a bromine atom, a methoxy group, and a carboxylic acid group, each imparting distinct reactivity to the core heterocyclic scaffold. The strategic placement of these groups—particularly the ortho-methoxy and meta-bromo substituents relative to the carboxylic acid—creates a unique electronic and steric environment, making it a valuable synthon in organic synthesis.

The molecular formula for this compound is C7H6BrNO3.[1] Its structure is systematically defined by the IUPAC nomenclature, which precisely maps the location of each substituent on the pyridine ring.

Caption: 2D structure of 3-bromo-2-methoxypyridine-4-carboxylic acid.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
Molecular Formula C7H6BrNO3PubChem[1]
IUPAC Name 3-bromo-2-methoxypyridine-4-carboxylic acidPubChem
Monoisotopic Mass 230.95311 DaPubChem[1]
SMILES COC1=NC=CC(=C1Br)C(=O)OPubChem[1]
InChIKey REQHJNBQZVJWSZ-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 1.4PubChem[1]

The Chemistry of a Multifunctional Scaffold: Reactivity and Rationale

The synthetic utility of 3-bromo-2-methoxypyridine-4-carboxylic acid stems from the distinct and predictable reactivity of its functional groups. Understanding the interplay of their electronic effects is crucial for designing successful synthetic transformations.

  • Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient, which influences the reactivity of its substituents.

  • Carboxylic Acid (-COOH): This group is a versatile handle for forming amides, esters, and other derivatives. Its acidity allows for salt formation and facilitates purification. It is an electron-withdrawing group, further deactivating the ring towards electrophilic substitution.

  • Bromo Group (-Br): The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its position at C3 makes it sterically accessible.

  • Methoxy Group (-OCH3): This group is electron-donating through resonance, which partially counteracts the electron-withdrawing effects of the nitrogen atom and the other substituents. It also sterically shields the adjacent C2 position.

This combination of functionalities allows for orthogonal chemical modifications. For instance, the carboxylic acid can be converted to an amide, followed by a Suzuki coupling at the bromine position, without interfering with the methoxy group. This predictable, stepwise reactivity is a cornerstone of its value in constructing complex molecular architectures.

Synthetic Strategies

While a direct, one-pot synthesis from simple precursors is challenging, a logical, multi-step approach can be designed based on established pyridine chemistry. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a more readily available pyridine-4-carboxylic acid derivative.

Synthesis_Workflow A 2-Hydroxypyridine-4-carboxylic Acid (Starting Material) B Bromination (e.g., NBS, H2SO4) A->B Step 1 C 3-Bromo-2-hydroxypyridine-4-carboxylic Acid B->C D Protection of Carboxylic Acid (e.g., Esterification with MeOH, H+) C->D Step 2 E Methyl 3-bromo-2-hydroxypyridine-4-carboxylate D->E F O-Methylation (e.g., CH3I, K2CO3) E->F Step 3 G Methyl 3-bromo-2-methoxypyridine-4-carboxylate F->G H Hydrolysis (e.g., LiOH, H2O/THF) G->H Step 4 I 3-bromo-2-methoxypyridine-4-carboxylic Acid (Final Product) H->I

Caption: Proposed synthetic workflow for 3-bromo-2-methoxypyridine-4-carboxylic acid.

Experimental Protocol (Hypothetical)

The following protocol is a representative, conceptual methodology based on standard organic chemistry transformations for achieving the synthesis outlined above.

Step 1: Bromination of 2-Hydroxypyridine-4-carboxylic Acid

  • To a stirred solution of 2-hydroxypyridine-4-carboxylic acid in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 5°C. The use of NBS provides a source of electrophilic bromine, and the acidic medium activates the ring for substitution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-bromo-2-hydroxypyridine-4-carboxylic acid.

Step 2: Esterification

  • Suspend the crude 3-bromo-2-hydroxypyridine-4-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid. This protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic for nucleophilic attack by methanol.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-bromo-2-hydroxypyridine-4-carboxylate.

Step 3: O-Methylation

  • Dissolve the ester from the previous step in a suitable solvent such as acetone or DMF.

  • Add an excess of potassium carbonate (a mild base to deprotonate the hydroxyl group) and methyl iodide.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 8-12 hours.

  • Filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to yield pure methyl 3-bromo-2-methoxypyridine-4-carboxylate.

Step 4: Saponification (Hydrolysis)

  • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours. LiOH is a strong nucleophile for ester hydrolysis and is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic solvents.

  • Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to a pH of ~3-4 with dilute HCl.

  • The final product, 3-bromo-2-methoxypyridine-4-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Applications in Research and Development

Substituted bromopyridines are foundational building blocks in modern synthetic chemistry, particularly for the development of bioactive molecules.

  • Pharmaceutical Synthesis: The structural motif present in 3-bromo-2-methoxypyridine-4-carboxylic acid is found in various pharmacologically active compounds. Related structures are utilized as key intermediates in the synthesis of agents targeting neurological disorders. For example, a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a crucial component of a potent dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonist.[2] The title compound serves as an ideal starting point for creating libraries of novel compounds for drug discovery programs through parallel synthesis, where the bromine and carboxylic acid groups can be independently modified.

  • Agrochemicals: The pyridine core is a common feature in many herbicides and fungicides. The reactivity of this molecule allows for its incorporation into more complex structures aimed at developing new crop protection agents with enhanced efficacy and novel modes of action.[3][4]

  • Materials Science: The rigid, aromatic structure and the potential for functionalization make this compound a candidate for the synthesis of advanced materials, such as polymers, organic light-emitting diodes (OLEDs), and specialized coatings where specific electronic and physical properties are required.[3]

Analytical Characterization

To confirm the identity and purity of synthesized 3-bromo-2-methoxypyridine-4-carboxylic acid, a suite of standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acidic proton of the carboxylic acid. Their chemical shifts and coupling patterns would confirm the substitution pattern.

    • ¹³C NMR would show seven distinct carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units for M+ and M+2) would be a definitive indicator of its identity. Predicted collision cross-section data for the protonated molecule [M+H]+ is 135.7 Ų.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O and C-Br stretches at lower frequencies.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically showing a single major peak under appropriate chromatographic conditions.

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for 3-bromo-2-methoxypyridine-4-carboxylic acid should be consulted, general precautions based on analogous compounds are warranted. Related brominated pyridines are often classified as acute oral toxins, skin irritants, and serious eye irritants.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-bromo-2-methoxypyridine-4-carboxylic acid is a strategically designed chemical scaffold with immense potential for synthetic innovation. Its trifunctional nature provides chemists with multiple, orthogonal points for molecular elaboration, enabling the efficient construction of complex target molecules. Its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance to the scientific research and development community. A thorough understanding of its structure, reactivity, and synthetic pathways is essential for leveraging its full potential in creating the next generation of chemical products.

References

  • PubChem. 3-bromo-2-methoxypyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-53. [Link]

  • PubChem. 3-bromo-2-methoxypyridine-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. HETEROCYCLES, 31(5), 835. [Link]

  • ChemSrc. 3-Bromo-2-chloro-4-methoxypyridine. [Link]

  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

  • PubChem. 3-Bromopyridine-2-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Google Patents.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scale-Up Synthesis of 3-bromo-2-methoxypyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-bromo-2-methoxypyridine-4-carboxylic acid in Medicinal Chemistry 3-bromo-2-methoxypyridine-4-carboxylic acid is a key he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-bromo-2-methoxypyridine-4-carboxylic acid in Medicinal Chemistry

3-bromo-2-methoxypyridine-4-carboxylic acid is a key heterocyclic building block in the development of novel therapeutics. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a carboxylic acid moiety on a pyridine scaffold, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological targets, contributing to the potency and selectivity of drug candidates. Given its importance, a robust and scalable synthetic route to this intermediate is of high value to the pharmaceutical industry.

This document provides a comprehensive guide to the scale-up synthesis of 3-bromo-2-methoxypyridine-4-carboxylic acid, detailing a validated three-step synthetic pathway. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for a successful and reproducible large-scale production.

Synthetic Strategy: A Retrosynthetic Analysis

A logical and efficient retrosynthetic analysis is paramount for developing a scalable synthesis. The target molecule, 3-bromo-2-methoxypyridine-4-carboxylic acid (I), can be disconnected at the carboxylic acid group, leading back to the corresponding methyl-substituted pyridine (II). The bromo and methoxy substituents can be introduced onto a simpler pyridine precursor. This leads to a proposed three-step synthesis starting from the commercially available 2-methoxy-4-methylpyridine (III).

Retrosynthesis 3-bromo-2-methoxypyridine-4-carboxylic acid (I) 3-bromo-2-methoxypyridine-4-carboxylic acid (I) 3-bromo-2-methoxy-4-methylpyridine (II) 3-bromo-2-methoxy-4-methylpyridine (II) 3-bromo-2-methoxypyridine-4-carboxylic acid (I)->3-bromo-2-methoxy-4-methylpyridine (II) Oxidation 2-methoxy-4-methylpyridine (III) 2-methoxy-4-methylpyridine (III) (Commercially Available) 3-bromo-2-methoxy-4-methylpyridine (II)->2-methoxy-4-methylpyridine (III) Bromination

Caption: Retrosynthetic analysis of 3-bromo-2-methoxypyridine-4-carboxylic acid.

This synthetic approach is advantageous for scale-up due to the following reasons:

  • Commercially Available Starting Material: The use of readily available 2-methoxy-4-methylpyridine minimizes the initial synthetic effort and cost.[1][2]

  • Strategic Introduction of Functional Groups: The order of reactions is designed to control regioselectivity. Bromination of the activated pyridine ring is followed by oxidation of the robust methyl group.

  • Robust and Well-Understood Reactions: The chosen reactions, electrophilic bromination and oxidation with potassium permanganate, are well-established transformations in organic synthesis.

Part 1: Synthesis of 3-bromo-2-methoxy-4-methylpyridine

Principle and Rationale

The first step involves the regioselective bromination of 2-methoxy-4-methylpyridine. The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy and methyl groups. Both are ortho, para-directing. The 3-position is ortho to the strongly activating methoxy group, while the 5-position is para to the methoxy group. The 3-position is favored for bromination due to the strong directing effect of the adjacent methoxy group and potentially less steric hindrance compared to the 5-position. N-Bromosuccinimide (NBS) is chosen as the brominating agent due to its ease of handling and high selectivity compared to liquid bromine, making it suitable for large-scale operations.[3][4][5]

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity (for 100 g scale)Moles
2-methoxy-4-methylpyridineC₇H₉NO123.15100 g0.812
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98152 g0.854 (1.05 eq)
Acetonitrile (ACN)C₂H₃N41.051 L-
Saturated aq. Na₂S₂O₃--500 mL-
Saturated aq. NaHCO₃--500 mL-
Brine--500 mL-
Anhydrous MgSO₄MgSO₄120.3750 g-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11For extraction-
Hexanes--For extraction & chromatography-

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-methoxy-4-methylpyridine (100 g, 0.812 mol) and acetonitrile (1 L).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-bromosuccinimide (152 g, 0.854 mol, 1.05 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 500 mL) to neutralize any remaining NBS.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (500 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-bromo-2-methoxy-4-methylpyridine as a colorless to pale yellow oil.

Expected Yield: 75-85%

Analytical Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Synthesis of 3-bromo-2-methoxypyridine-4-carboxylic acid

Principle and Rationale

The final step is the oxidation of the methyl group of 3-bromo-2-methoxy-4-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation on a large scale.[6][7][8][9] The reaction is typically carried out in an aqueous medium under basic or neutral conditions. The pyridine ring is generally resistant to oxidation under these conditions, allowing for the selective oxidation of the alkyl side chain.

Oxidation 3-bromo-2-methoxy-4-methylpyridine 3-bromo-2-methoxy-4-methylpyridine 3-bromo-2-methoxypyridine-4-carboxylic acid 3-bromo-2-methoxypyridine-4-carboxylic acid 3-bromo-2-methoxy-4-methylpyridine->3-bromo-2-methoxypyridine-4-carboxylic acid KMnO4, H2O, Heat

Caption: Oxidation of the methyl group to a carboxylic acid.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity (for 100 g scale)Moles
3-bromo-2-methoxy-4-methylpyridineC₇H₈BrNO202.05100 g0.495
Potassium Permanganate (KMnO₄)KMnO₄158.03235 g1.487 (3.0 eq)
Water (H₂O)H₂O18.022 L-
Sodium Hydroxide (NaOH)NaOH40.00For pH adjustment-
Hydrochloric Acid (HCl), conc.HCl36.46For acidification-
Sodium bisulfite (NaHSO₃)NaHSO₃104.06As needed-
Isopropanol (IPA)C₃H₈O60.10For recrystallization-

Procedure:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-bromo-2-methoxy-4-methylpyridine (100 g, 0.495 mol) and water (2 L).

  • Oxidation: Heat the mixture to 80-90 °C. Add potassium permanganate (235 g, 1.487 mol, 3.0 eq) portion-wise over 2-3 hours, maintaining the temperature between 90-100 °C. The purple color of the permanganate will disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture at reflux until the reaction is complete (monitor by TLC or HPLC, typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) will form. Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake with hot water (2 x 200 mL).

  • Decolorization: If the filtrate is still colored purple, add a small amount of sodium bisulfite (NaHSO₃) until the color disappears.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid will form.

  • Isolation: Stir the suspension at 0-5 °C for 1 hour to complete precipitation. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain pure 3-bromo-2-methoxypyridine-4-carboxylic acid.

Expected Yield: 65-75%

Analytical Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point should be determined. Purity should be assessed by HPLC.

Process Safety and Scale-Up Considerations

Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potassium Permanganate (KMnO₄): KMnO₄ is a strong oxidizing agent and can cause fires or explosions upon contact with combustible materials.[10][11][12][13][14] It is also corrosive and can cause severe skin and eye damage.[11][13] Handle with extreme care, avoiding contact with skin and eyes. Use appropriate PPE. The addition of KMnO₄ to the reaction mixture should be done in portions to control the exothermic reaction.

  • General Precautions: All reactions should be carried out in a well-ventilated area or fume hood. Emergency eyewash and shower stations should be readily accessible.

Scale-Up Challenges and Mitigation
  • Exothermicity of Oxidation: The oxidation of the methyl group with KMnO₄ is highly exothermic. On a large scale, the rate of addition of KMnO₄ and efficient heat dissipation are critical to prevent a runaway reaction. A jacketed reactor with controlled cooling is recommended.

  • Handling of Manganese Dioxide: The filtration of the fine MnO₂ precipitate can be slow and challenging on a large scale. The use of a filter press or a centrifuge can facilitate this process. Ensure proper disposal of the manganese waste according to local regulations.

  • Purification: Recrystallization is a suitable method for purification on a larger scale. Solvent selection and optimization of crystallization conditions are important to maximize yield and purity.

Analytical Method Development

Reaction Monitoring
  • TLC: A simple and effective method for monitoring the progress of both the bromination and oxidation steps.

  • HPLC: Provides more quantitative information on the conversion of starting material and the formation of the product and any byproducts. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point for method development.

Quality Control of Final Product
  • HPLC: To determine the purity of the final product. The method should be validated for linearity, accuracy, and precision.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Melting Point: As an indicator of purity.

References

  • Potassium permanganate. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • CAP Remediation. (2023, October 9). Understanding the Hazards and Safe Use of Potassium Permanganate. [Link]

  • Dolly Corporation. (2025, August 8).
  • Dahlen, M. A., & Detrick, S. R. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S.
  • Carl ROTH. (n.d.).
  • Wipf, P., & Maciejewski, J. P. (2022).
  • Al-Hayaly, A. J. (2021, April 26).
  • Li, Z., et al. (2020). Overcoming Electron-Withdrawing and Product-Inhibition Effects by Organocatalytic Aerobic Oxidation of Alkyl Pyridines and Related Alkylheteroarenes to Ketones.
  • American Chemical Society. (n.d.).
  • Minisci, F., et al. (2002). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide.
  • Black, G., Depp, E., & Corson, B. B. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry.
  • Sheng, D., et al. (2013).
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Dahlen, M. A., & Detrick, S. R. (1938). U.S. Patent No. 2,109,957. Washington, DC: U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxy-4-methylpyridine: A Versatile Pyridine Intermediate for Agrochemicals, Pharmaceuticals, and Flavors. [Link]

  • Diehl, D. R., & Leavitt, R. K. (1994). U.S. Patent No. 5,322,948. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Potassium Permanganate. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan Journal of Chemistry.
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. PubMed.
  • Dyachenko, V. D. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
  • Schering Aktiengesellschaft. (1984).
  • Bayer Aktiengesellschaft. (1995).
  • Al-Zaydi, K. M., & El-Gazzar, A. B. A. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. SID.
  • Aponte, J. C., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Geochimica et Cosmochimica Acta.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Ghorai, M. K., et al. (2016). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Journal of Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of 3-bromo-2-methoxypyridine-4-carboxylic acid

Technical Support Center: 3-Bromo-2-methoxypyridine-4-carboxylic acid A Senior Application Scientist's Guide to Preventing Unwanted Decarboxylation Welcome to the technical support hub for 3-bromo-2-methoxypyridine-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-methoxypyridine-4-carboxylic acid

A Senior Application Scientist's Guide to Preventing Unwanted Decarboxylation

Welcome to the technical support hub for 3-bromo-2-methoxypyridine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unwanted decarboxylation is a common pitfall that can lead to significant yield loss and the formation of impurities. As your application support partners, we have synthesized field-proven insights and literature data to help you navigate this challenge. This document provides a series of frequently asked questions, in-depth troubleshooting guides for common synthetic applications, and optimized protocols designed to preserve the integrity of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a particular concern for 3-bromo-2-methoxypyridine-4-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For pyridinecarboxylic acids, the stability of the molecule is highly dependent on the position of the carboxyl group relative to the ring nitrogen.[1] Molecules like yours, a pyridine-4-carboxylic acid (isonicotinic acid derivative), are susceptible to this transformation, particularly under thermal stress or in the presence of certain catalysts.[2][3] The nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks, facilitating the loss of CO₂. This process is problematic as it results in the formation of 3-bromo-2-methoxypyridine, an impurity that can be difficult to separate and represents a direct loss of your desired starting material.

Q2: What are the primary experimental factors that trigger the decarboxylation of this compound?

A2: There are three primary drivers of decarboxylation for this class of compounds:

  • Heat: Thermal energy is the most common culprit. Pyridinecarboxylic acids show varied thermal stability, but elevated temperatures, especially above 80-100 °C in solution, can significantly accelerate the rate of CO₂ loss.[3]

  • pH: The rate of decarboxylation in aqueous solutions is highly pH-dependent. For pyridinecarboxylic acids, the reaction rate often maximizes at an intermediate pH where the molecule exists as a zwitterion (protonated ring nitrogen, deprotonated carboxylate).[4][5][6] Both strongly acidic and strongly basic conditions can also promote decarboxylation, though often to a lesser extent than at the isoelectric point.

  • Transition Metals: Certain transition metals, particularly palladium (Pd), copper (Cu), and silver (Ag), can catalyze decarboxylation.[7][8][9] This is a critical consideration in cross-coupling reactions where these metals are used as catalysts. The metal can coordinate to the carboxylic acid, facilitating the cleavage of the C-C bond.

Q3: How do the 3-bromo and 2-methoxy substituents influence the molecule's stability against decarboxylation?

Troubleshooting Guide: Common Experimental Scenarios

This section addresses specific issues you may encounter during common synthetic transformations.

Scenario 1: "I am attempting a Suzuki-Miyaura cross-coupling at the 3-bromo position, but I am observing significant formation of 2-methoxypyridine-4-carboxylic acid (protodebromination) and 3-bromo-2-methoxypyridine (decarboxylation)."

Root Cause Analysis: This indicates that the reaction conditions are too harsh. High temperatures and certain bases required for Suzuki coupling can promote both decarboxylation and protodebromination. The palladium catalyst itself can also facilitate decarboxylative side reactions.[10]

Solutions & Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. Avoid temperatures above 80 °C if possible.

  • Catalyst and Ligand Selection: Use a highly active palladium catalyst system that operates at lower temperatures. Systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or t-Bu₃P) can be effective at or near room temperature.

  • Base Selection: Opt for a milder base. While strong bases like NaOH or KOH are common in Suzuki reactions, they can aggressively promote side reactions. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[11]

  • Protect the Carboxylic Acid: If milder conditions fail, consider temporarily protecting the carboxylic acid as a methyl or ethyl ester. Esters are significantly more stable to decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under carefully controlled, mild basic conditions (e.g., LiOH in THF/water at 0 °C to room temperature).

Scenario 2: "My amide coupling reaction with an amine is giving low yields. I suspect my starting material is decomposing upon activation."

Root Cause Analysis: Standard amide coupling procedures that generate highly reactive intermediates (like acyl chlorides via SOCl₂ or (COCl)₂) often require elevated temperatures or conditions that are incompatible with sensitive substrates. The activating agent or the subsequent heating can trigger decarboxylation.

Solutions & Mitigation Strategies:

  • Use Modern Peptide Coupling Reagents: These reagents are designed to work under mild, ambient temperature conditions. Excellent choices include HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.[12][13] These reagents generate an active ester in situ that reacts efficiently with the amine without requiring heat.

  • Control Temperature: Strictly maintain the reaction temperature between 0 °C and room temperature (20-25 °C). Any exotherm upon addition of the coupling reagent should be managed with an ice bath.

  • Base Choice: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize salts. Avoid using strong inorganic bases.[12]

  • Order of Addition: A standard and effective procedure is to pre-mix the carboxylic acid, amine, and base in a suitable solvent (like DMF or DCM) and then add the coupling reagent last as a solution. This ensures the activated species is generated in the presence of the nucleophile, minimizing its lifetime and potential for decomposition.

Data Summary: Recommended Reaction Parameters

This table provides a quick reference for key parameters to minimize decarboxylation.

ParameterRecommended ConditionRationale & Citation
Temperature < 80 °C (Ideal: 20-60 °C)Minimizes thermal decomposition, the primary driver of decarboxylation.[3]
pH (Aqueous Media) Avoid isoelectric point; generally operate between pH 4-8.Decarboxylation rates for pyridinecarboxylic acids are often maximal near their isoelectric pH.[4][6]
Suzuki Coupling Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder bases are less likely to promote decarboxylation than strong hydroxides.[11]
Amide Coupling Reagents HATU, HBTU, EDC/HOBtThese reagents facilitate amide bond formation at ambient temperatures, avoiding thermal stress.[12][13][14]
Solvents Aprotic solvents (Dioxane, THF, DMF, Toluene)Avoids the complex pH-dependent kinetics observed in aqueous solutions.[5]

Experimental Protocols

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling

This protocol is optimized to couple an arylboronic acid to the 3-bromo position while preserving the 4-carboxylic acid group.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-methoxypyridine-4-carboxylic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., SPhos, 5.5 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 5:1 to 10:1 ratio) via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 30 minutes, then slowly heat to 60-70 °C. Do not exceed 80 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of starting material and the formation of both the desired product and the decarboxylated byproduct (3-bromo-2-methoxypyridine).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid, then extract with ethyl acetate. The product will be in the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C). Purify the crude material via column chromatography or recrystallization.

Protocol 2: Ambient-Temperature Amide Coupling using HATU

This protocol ensures high-yield amide formation without thermal degradation.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromo-2-methoxypyridine-4-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the stirred solution.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction for the consumption of the carboxylic acid starting material by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography on silica gel.

Mechanistic Visualization: The Decarboxylation Pathway and Its Prevention

The following diagram illustrates the key factors that promote decarboxylation and the corresponding preventative measures that block this unwanted pathway.

Decarboxylation_Pathway sub 3-Bromo-2-methoxypyridine- 4-carboxylic Acid decarb_path Decarboxylation Pathway (Ylide/Carbanion Intermediate) sub->decarb_path Undesired Transformation stress Stress Factors heat High Temperature (>80 °C) ph Adverse pH metals Harsh Metal Catalysts / Bases product Byproduct: 3-Bromo-2-methoxypyridine + CO₂ decarb_path->product prevention Preventative Measures low_temp Low Temperature (<80 °C) mild_reagents Mild Reagents (e.g., HATU, K₂CO₃) protect Protecting Group Strategy (e.g., Esterification) heat->decarb_path ph->decarb_path metals->decarb_path low_temp->decarb_path Blocks mild_reagents->decarb_path Blocks protect->sub Avoids Pathway

Caption: Factors influencing the stability of the target molecule.

References

  • Dunn, G. E., & Thimm, H. F. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon-Carbon Bond Formation. University of Illinois Urbana-Champaign Chemistry Department.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Shang, R., & Liu, L. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8714-8786.
  • (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Li, W., et al. (2025). Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids. Organic Letters.
  • Chen, K., & Baran, P. S. (2015). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 137(13), 4542-4545. [Link]

  • ChemBK. (2025). pyridine-4-carboxylic acid. ChemBK.
  • Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Advances, 11(54), 34229-34241. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2000). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. The Journal of Chemical Thermodynamics, 32(8), 1043-1053. [Link]

  • Mainka, H., et al. (2022). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Wageningen University & Research eDepot.
  • user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • NIST. (2021). 4-Pyridinecarboxylic acid. NIST Chemistry WebBook. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Organic Chemistry Portal. [Link]

  • Ghorbanpour, A., & Ghorbanpour, A. (2019). Decarboxylative Halogenation of Organic Compounds. Molecules, 24(11), 2063. [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 355-362.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sharma, U., et al. (2018). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters, 20(19), 6182-6186. [Link]

  • Gianelli, C., et al. (2020). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 22(15), 5899-5903. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry.
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 107-114. [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methoxypyridine-4-carboxylic acid. PubChemLite. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. Chem-Impex. [Link]

  • Ohta, T., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(7), 1047-1051.
  • Pitre, S. P., & König, B. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.
  • PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-methoxypyridine-4-carboxylic acid

[1][2][3] Executive Summary Welcome to the Technical Support Center. This guide addresses the purification of 3-bromo-2-methoxypyridine-4-carboxylic acid (CAS: N/A for specific isomer, generic derivatives often cited).[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 3-bromo-2-methoxypyridine-4-carboxylic acid (CAS: N/A for specific isomer, generic derivatives often cited).[1][2][3]

This molecule presents a unique "push-pull" purification challenge.[1][2][3][4] The 2-methoxy group is acid-labile (susceptible to hydrolysis to the 2-pyridone), while the 4-carboxylic acid and 3-bromo substituents create steric crowding and modulate the basicity of the pyridine nitrogen.[1][2][3] Successful purification requires a protocol that balances effective separation of regioisomers (specifically the 5-bromo impurity) without degrading the sensitive methoxy ether.[1][2][3][4]

Module 1: Acid-Base Extraction (The "Rough" Cut)[1][2][3]

Objective: Isolate the target acid from non-acidic impurities (e.g., decarboxylated 3-bromo-2-methoxypyridine) and inorganic salts.[1][2][3]

The Protocol
  • Dissolution: Suspend crude material in 1.0 M NaOH (3-4 equivalents). Stir until fully dissolved.

    • Why: Converts the carboxylic acid to the sodium carboxylate (water-soluble).[1][2][3][4]

  • Organic Wash: Wash the aqueous alkaline solution with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (

    
     volume).[2][3][4]
    
    • Why: Removes non-acidic organic impurities (starting materials, decarboxylated byproducts) which remain in the organic phase.[2][3][4]

  • Precipitation (The Critical Step): Cool the aqueous phase to 5–10°C. Slowly add 1.0 M HCl dropwise while monitoring pH.

  • Target pH: Stop acidification exactly at pH 3.5 – 4.0 .

    • Why: This is the critical aggregation point.[1][2][3][4] Going lower (pH < 1) risks protonating the pyridine nitrogen (forming a soluble pyridinium salt) or hydrolyzing the methoxy group.[2][3][4]

Troubleshooting: "My Yield is Low after Extraction"
SymptomProbable CauseCorrective Action
No Precipitate Over-acidification (pH < 1) The pyridine nitrogen protonates, forming a water-soluble cationic species.[1][2][3] Back-titrate with dilute NaOH to pH 3.5.
Oiling Out Rapid Acidification Adding acid too fast traps impurities.[1][2][3][4] Re-dissolve in base and acidify slowly over 30 minutes with vigorous stirring.
Product Loss Emulsion in Wash Pyridine derivatives can act as surfactants.[1][2][3][4] Add brine (sat. NaCl) to break the emulsion or filter through Celite.[1][2][3][4]
Workflow Visualization

ExtractionWorkflow Start Crude Solid Mixture BaseStep Add 1M NaOH (Target pH > 10) Start->BaseStep WashStep Wash with DCM/MTBE BaseStep->WashStep PhaseSep Phase Separation WashStep->PhaseSep OrgPhase Organic Phase (Discard Non-Acids) PhaseSep->OrgPhase Impurities AqPhase Aqueous Phase (Contains Target Salt) PhaseSep->AqPhase Target AcidStep Slow Addition of 1M HCl (Cool to 5°C) AqPhase->AcidStep CriticalPoint CRITICAL: Stop at pH 3.5 - 4.0 AcidStep->CriticalPoint Filter Filtration & Drying CriticalPoint->Filter Final Purified Solid Filter->Final

Caption: Logic flow for Acid-Base extraction emphasizing the critical pH control point to prevent solubilization or hydrolysis.

Module 2: Recrystallization (Isomer Removal)[2][3][4]

Objective: Remove the 5-bromo regioisomer and trace hydrolysis products (2-pyridone).

Context: The 3-bromo isomer is more sterically hindered (sandwiched between the methoxy and carboxyl groups) than the 5-bromo isomer.[1][2][3] This difference often leads to higher solubility of the 3-bromo isomer in polar solvents compared to the 5-bromo variant, or distinct crystal packing habits.[1][3]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity
Ethanol / Water 9:1 to 5:1Reflux

4°C
General purification; removes inorganic salts.[1][2][3]
Ethyl Acetate / Hexane 1:3Reflux

RT
Removes non-polar tars and 5-bromo isomer (often less soluble).[1][2][3][4]
Acetonitrile (ACN) PureReflux

-10°C
High recovery; effective for separating pyridone hydrolysis products.[1][2][3][4]
Technical Note: The "Oiling Out" Phenomenon

Pyridine carboxylic acids often "oil out" (separate as a liquid phase) rather than crystallize if the cooling is too rapid or the impurity profile is high.[2][3][4]

  • Fix: Re-heat to reflux until clear. Add a "seed crystal" of pure product at the cloud point (approx. 50-60°C).[1][2][3][4] Turn off the heat and let the bath cool naturally overnight. Do not use an ice bath immediately.[1][2][3][4]

Module 3: Chromatographic Purification (High Purity)

Objective: Final polishing (>99% purity) for biological assays.

The "Tailing" Problem

Pyridine carboxylic acids streak badly on silica gel due to dual interactions:

  • Acidic -COOH interacts with silica silanols.[1][2][3][4]

  • Basic Pyridine N interacts with acidic sites on silica.[1][2][3][4]

Optimized Method (Reverse Phase - Prep HPLC)
  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 5

    
    m.[2][3][4]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1][2][3][4]

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][3][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Why Acid Modifier? The acid keeps the carboxylate protonated (neutral -COOH) and the pyridine nitrogen protonated (cationic).[2][3][4] While this seems counter-intuitive, a consistent ionization state prevents "peak splitting" where the molecule exists in equilibrium between zwitterion and neutral forms.[2][3][4]

Optimized Method (Normal Phase - Flash)
  • Stationary Phase: Silica Gel (40-63

    
    m).[1][2][3][4]
    
  • Solvent: DCM : Methanol (95:[2][3][4]5) + 1% Acetic Acid .[1][2][3][4]

  • Note: The acetic acid is non-negotiable.[1][2][3][4] Without it, the compound will adsorb permanently to the silica or elute as a broad smear.[2][3][4]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning yellow/brown during drying?

  • Diagnosis: Oxidative degradation or light sensitivity.[1][2][3][4]

  • Solution: Pyridine derivatives, especially electron-rich ones (methoxy group), can be light-sensitive.[1][2][3] Dry in a vacuum oven at 40°C in the dark (wrap flask in foil). Store under Argon/Nitrogen.[1][2][3][4]

Q2: I see a new impurity appear after heating in acid. What is it?

  • Diagnosis: Hydrolysis of the methoxy group.[1][2][3][4]

  • Mechanism: Strong acid + Heat converts 2-methoxypyridine to 2-pyridone (cleavage of the ether).[1][2][3]

  • Prevention: Avoid boiling in HCl. If acid extraction is necessary, keep temperature < 10°C.[1][2][3][4]

Q3: How do I distinguish the 3-bromo from the 5-bromo isomer?

  • Analysis: 1H NMR is definitive.[1][2][3][4]

    • 3-bromo: The coupling constant (

      
      ) between the remaining protons (H5 and H6) will be characteristic of ortho coupling (~5-8 Hz).[2][3]
      
    • 5-bromo: The protons are at H3 and H6.[1][2][3][4] They are para to each other (no coupling or very small

      
       Hz) or meta depending on the exact numbering, but the splitting pattern is distinctively different from the 3-bromo vicinal protons.[2][3][4]
      

References

  • PubChem. (2025).[1][2][3][4][5] 3-bromo-2-methoxypyridine-4-carboxylic acid (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3][4] Link[2][3]

  • Sigma-Aldrich. (n.d.).[1][2][3][4] 3-Bromopyridine-4-carboxylic acid Product Specification. Merck KGaA.[1][2][3][4] Link (Grounding for general bromopyridine acid handling).[2][3][4]

  • Chemical & Pharmaceutical Bulletin. (2000). Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and regioisomer analysis. Pharmaceutical Society of Japan.[1][2][3][4] (Provides mechanistic insight into bromination regioselectivity and separation of methoxypyridine isomers). Link

  • Google Patents. (2013).[1][2][3][4] CN103483247B: Preparation method of 2-bromo-3-methoxypyridine.[1][2][3][6] (Describes bromination conditions and purification logic for similar scaffolds). Link

Sources

Troubleshooting

solubility issues with 3-bromo-2-methoxypyridine-4-carboxylic acid in water

Technical Support Center: 3-bromo-2-methoxypyridine-4-carboxylic acid This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 3-bromo-2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-2-methoxypyridine-4-carboxylic acid

This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 3-bromo-2-methoxypyridine-4-carboxylic acid. We will explore the physicochemical properties of this compound and provide detailed, actionable troubleshooting protocols to achieve successful solubilization for your experiments.

Understanding the Challenge: The Amphoteric Nature of the Compound

3-bromo-2-methoxypyridine-4-carboxylic acid (MW: 232.03 g/mol ) is a substituted pyridine derivative.[1][2] Its structure contains both a weakly acidic carboxylic acid group (-COOH) and a weakly basic pyridine nitrogen atom. This dual functionality makes the molecule amphoteric, meaning its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.

At its isoelectric point (pI), the compound exists as a zwitterion with both positive and negative charges, leading to strong intermolecular interactions and minimal solubility in water. To dissolve it effectively, the pH must be adjusted away from this pI to create a predominantly charged species (either an anion or a cation) that is more readily solvated by water molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-bromo-2-methoxypyridine-4-carboxylic acid not dissolving in neutral water?

A: The compound exhibits poor solubility in neutral water likely because the pH is close to its isoelectric point, where it exists as a minimally soluble zwitterion. At this pH, the carboxylic acid is partially deprotonated (-COO⁻) and the pyridine nitrogen is partially protonated, leading to strong crystal lattice energy that resists dissolution. Significant solubility enhancement requires shifting the pH to fully protonate the nitrogen (acidic conditions) or fully deprotonate the carboxylic acid (basic conditions).[][4]

Q2: What is the most effective way to prepare an aqueous stock solution?

A: The most reliable method is pH-adjusted solubilization. For most biological applications, preparing a basic stock solution using a dilute base like sodium hydroxide (NaOH) is preferred. This deprotonates the carboxylic acid to form the highly soluble sodium carboxylate salt. See Protocol 1 for a detailed methodology.

Q3: Can I use organic solvents like DMSO or ethanol?

A: Yes, co-solvents can be effective.[5][6] Pyridine carboxylic acids generally show higher solubility in polar organic solvents like DMSO and ethanol compared to water.[7][8] You can prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer or media. However, be cautious of the final DMSO concentration in your assay, as it can be toxic to cells, typically above 0.5%.[9] A stepwise dilution is recommended to prevent precipitation.[9]

Q4: Is heating or sonication recommended to aid dissolution?

A: Gentle heating and sonication can help overcome the initial energy barrier for dissolution. However, these methods alone may not be sufficient if the fundamental issue is pH-related. For pH-adjusted solutions, gentle warming can expedite the process. Always check the compound's stability at elevated temperatures. For solutions that are supersaturated, the compound may precipitate out upon cooling to room temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy solution or visible particulates after adding the compound to water. The pH of the solution is near the compound's isoelectric point (pI), leading to low solubility.Follow Protocol 1 or Protocol 2 to adjust the pH. For most cell-based assays, creating a basic stock solution (Protocol 1) is the standard approach.
Compound dissolves initially but precipitates upon standing or after refrigeration. The solution is supersaturated, or the storage pH is not optimal for maintaining solubility.Ensure the pH is sufficiently far from the pI (e.g., pH > 8 for basic stock or pH < 2 for acidic stock). Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9]
Precipitation occurs when diluting a DMSO stock solution into aqueous buffer. The compound is "crashing out" due to the rapid change in solvent polarity and exceeding its aqueous solubility limit.Perform a stepwise dilution.[9] For example, dilute the DMSO stock 1:10 in PBS or media, vortex, and then perform the final dilution to the desired working concentration. This gradual change in the solvent environment can help maintain solubility.
Need to prepare a high-concentration aqueous stock (>10 mM). The intrinsic solubility of the compound, even with pH adjustment, may be limited.Consider using a combination of pH adjustment and a co-solvent.[10][11] For instance, prepare the solution in a buffer at pH 8.0 containing 10% ethanol. The co-solvent can help disrupt water's hydrogen-bonding network, further increasing solubility.[]

Experimental Protocols & Workflows

Visualization: Troubleshooting Solubility Workflow

The following diagram outlines the decision-making process for solubilizing 3-bromo-2-methoxypyridine-4-carboxylic acid.

G cluster_0 cluster_1 Troubleshooting Path start Start: Weigh Compound add_water Add to Neutral Water (e.g., H₂O, PBS) start->add_water dissolved Is it fully dissolved? add_water->dissolved complete Solution Ready (Store appropriately) dissolved->complete  Yes ph_choice Is a basic or acidic condition acceptable? dissolved->ph_choice  No protocol1 Follow Protocol 1: Add 0.1M NaOH dropwise ph_choice->protocol1  Yes (Basic) protocol2 Follow Protocol 2: Add 0.1M HCl dropwise ph_choice->protocol2  Yes (Acidic) cosolvent Follow Protocol 3: Use DMSO or Ethanol ph_choice->cosolvent  No recheck Is it fully dissolved? protocol1->recheck protocol2->recheck cosolvent->complete recheck->complete  Yes recheck->cosolvent  No

Caption: Decision workflow for solubilizing the target compound.

Protocol 1: Preparation of an Aqueous Stock Solution via Base Solubilization

This method converts the carboxylic acid to its highly soluble carboxylate salt and is suitable for most biological applications.

  • Preparation : Weigh the desired amount of 3-bromo-2-methoxypyridine-4-carboxylic acid into a sterile conical tube.

  • Initial Suspension : Add a portion of the final desired volume of purified water or buffer (e.g., add 8 mL if the final volume is 10 mL). The compound will likely form a slurry or suspension.

  • pH Adjustment : While vortexing or stirring, add 0.1 M or 1 M NaOH dropwise. Monitor the solution for clarity.

  • Dissolution : Continue adding NaOH until the solution becomes clear. This indicates the formation of the sodium salt. Check the final pH to ensure it is within a range suitable for your experiment (typically pH 7.5-8.5).

  • Final Volume : Adjust the solution to the final desired volume with your solvent (water or buffer).[12]

  • Sterilization & Storage : Sterile filter the solution through a 0.22 µm syringe filter. Aliquot and store at -20°C.

Protocol 2: Preparation of an Aqueous Stock Solution via Acid Solubilization

This method protonates the pyridine nitrogen to form a soluble salt. This may be useful for specific chemical reactions but is generally less common for cell-based work due to the low pH.

  • Preparation : Weigh the compound into a suitable glass vial or flask.

  • Initial Suspension : Add approximately 80% of the final desired volume of purified water.

  • pH Adjustment : While stirring, add 0.1 M or 1 M HCl dropwise. The suspension should clarify as the pyridinium hydrochloride salt is formed.

  • Dissolution : Continue adding HCl until the solution is clear. The final pH will be strongly acidic (typically pH 1-2).

  • Final Volume : Bring the solution to the final volume with purified water.

  • Storage : Store in a tightly sealed container appropriate for acidic solutions.

Protocol 3: Utilizing Co-solvents for High-Concentration Stock

This protocol is ideal for creating a highly concentrated stock that will be significantly diluted for the final working solution.[13]

  • Preparation : Weigh the compound into a sterile, sealable vial (e.g., an amber glass vial).

  • Solvent Addition : Add 100% cell-culture grade DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add 1 mL of DMSO to 23.2 mg of the compound).

  • Dissolution : Cap the vial and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary. Ensure the solid is completely dissolved.

  • Storage : Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from moisture absorption and freeze-thaw cycles.[9]

Reference Data

Table 1: Physicochemical Properties of 3-bromo-2-methoxypyridine-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₇H₆BrNO₃PubChem[14]
Molecular Weight232.03 g/mol Chem-Impex[1]
Predicted XlogP1.4PubChem[14]
AppearanceSolidChem-Impex[1]

Table 2: General Solubility of Pyridine Carboxylic Acids in Common Solvents

This table provides a general guide based on data for related structures like nicotinic and picolinic acid.[7][8] Specific solubility for the title compound should be determined empirically.

SolventGeneral Solubility RankingRationale
DMSO HighAprotic, polar solvent capable of disrupting crystal lattice forces.
Ethanol Moderate to HighPolar, protic solvent. Solubility is generally lower than in DMSO but higher than in water.[8]
Water (Neutral) Very LowAs discussed, the zwitterionic form at neutral pH has minimal solubility.
Aqueous Base (pH > 8) HighForms a highly soluble carboxylate salt.[4]
Aqueous Acid (pH < 2) Moderate to HighForms a soluble pyridinium salt.
Acetonitrile LowLower polarity compared to DMSO and ethanol.[8]

References

  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...
  • MDPI. (2023, February 24).
  • PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Wikipedia. (n.d.). Picolinic acid.
  • ResearchGate. (2025, August 5). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • BOC Sciences. (n.d.).
  • Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • ChemicalBook. (2026, January 13). 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.
  • MCE. (n.d.). Compound Handling Instructions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Pyridine-2-carboxylic Acid | 98-98-6.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PubChemLite. (n.d.). 3-bromo-2-methoxypyridine-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-methoxypyridine-4-boronic acid | CAS 1072946-00-9.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
  • Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxypyridine 96 13472-59-8.
  • PubChem. (n.d.). 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728.
  • Synchem. (n.d.). 3-Bromo-6-methoxypyridine-2-carboxylic acid.

Sources

Optimization

Technical Support Center: Recrystallization of 3-Bromo-2-methoxypyridine-4-carboxylic Acid

This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for the recrystallization of 3-bromo-2-methoxypyridine-4-carboxylic acid....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for the recrystallization of 3-bromo-2-methoxypyridine-4-carboxylic acid. Given the absence of a standardized, published recrystallization protocol for this specific molecule, this document synthesizes first-principles of crystallization, data from analogous structures, and field-proven troubleshooting strategies to empower you to develop a robust purification procedure.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of 3-bromo-2-methoxypyridine-4-carboxylic acid that influence solvent selection?

A1: The choice of a recrystallization solvent is dictated by the molecule's structure. Key features of 3-bromo-2-methoxypyridine-4-carboxylic acid include:

  • Pyridine Ring and Carboxylic Acid: These groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents.

  • Bromo and Methoxy Groups: These substituents add to the molecular weight and can influence crystal lattice interactions.

  • Aromatic System: The pyridine ring can interact with aromatic solvents through π-stacking.

The ideal solvent will completely dissolve the compound at an elevated temperature but have very limited solubility at lower temperatures.[1][2]

Q2: Which solvents are good starting points for recrystallization trials?

A2: Based on the polarity of the target molecule, polar protic and aprotic solvents are excellent candidates. We recommend screening the following, starting with very small quantities of your compound:

  • Alcohols (Methanol, Ethanol, Isopropanol): Often effective for polar compounds.[3][4]

  • Water: Due to the carboxylic acid and pyridine nitrogen, there might be sufficient solubility in hot water.[5]

  • Esters (Ethyl Acetate): A moderately polar solvent that can be effective.

  • Ketones (Acetone): A polar aprotic solvent that can be a good choice.[6][7]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed system, such as ethanol/water or ethyl acetate/hexanes, can be employed.[2][5]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If your compound is not dissolving, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.

  • Incorrect Solvent Choice: The solvent may be too non-polar. Try a more polar solvent from the recommended list.

  • Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you should proceed to hot filtration to remove it.[8]

Q4: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that solvent, forming a liquid instead of solid crystals. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, and then add more solvent to decrease the saturation point.[1][9]

  • Slow Down the Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.[9]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide a nucleation site for crystal growth.[10][11]

Q5: Crystal formation is very slow or not happening at all. What are the next steps?

A5: If crystals do not form upon cooling, the solution may be supersaturated or too dilute.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[10][11]

  • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[1][9]

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[11]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the steps for purifying 3-bromo-2-methoxypyridine-4-carboxylic acid using a single solvent system.

  • Solvent Selection:

    • Place a small amount of the crude solid (approx. 50 mg) into a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[12]

    • Gently heat the test tube. The compound should dissolve completely at or near the boiling point of the solvent.[12]

    • Allow the solution to cool to room temperature, and then in an ice bath. A large amount of crystalline precipitate should form.[12]

  • Dissolution:

    • Place the crude 3-bromo-2-methoxypyridine-4-carboxylic acid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate.

    • Continue adding the hot solvent until the solid is just dissolved. Avoid adding an excess of solvent, as this will reduce your yield.[11]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[8]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[10]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

    • Allow the crystals to dry completely under vacuum. The purity can be assessed by taking a melting point. For comparison, the melting point of the similar compound 3-Bromopyridine-4-carboxylic acid is 234-238 °C.[13]

Protocol 2: Mixed Solvent Recrystallization

This method is useful if no single solvent provides the desired solubility profile.

  • Solvent Pair Selection:

    • Choose a pair of miscible solvents. One in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[2] A common pair for polar compounds is ethanol and water.

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying:

    • Follow steps 4 and 5 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but slow to dry.[3]
Methanol6532.7Good general-purpose polar protic solvent.[3]
Ethanol7824.5Excellent general-purpose solvent.[3]
Acetone5620.7Polar aprotic solvent, good dissolving power.[4]
Ethyl Acetate776.0Medium polarity, good for a range of compounds.[14]
Toluene1112.4Non-polar, may be useful in a mixed solvent system.
Hexanes~691.9Very non-polar, likely to be used as an anti-solvent.

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude Solid dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration Insoluble Impurities cooling Slow Cooling dissolution->cooling No Insoluble Impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A flowchart of the general recrystallization process.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem. (2025). Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. BenchChem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Recrystalliz
  • Experiment 2: Recrystalliz
  • Solvent selection for recrystallization: An undergradu
  • Recrystalliz
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in....
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • MDPI. (2023, February 24).
  • Recrystalliz
  • UCT Science. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxypyridine 96 13472-59-8.
  • Solubility of Things. (n.d.). Pyridine.
  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
  • PubChem. (n.d.). 3-Bromo-4-methoxypyridine.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • ChemicalBook. (2026, January 17).
  • recrystallization, filtr
  • Reddit. (2018, May 4). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid.
  • ChemicalBook. (2026, January 13). 3-Bromo-2-methoxypyridine | 13472-59-8.
  • Sigma-Aldrich. (n.d.). 3-Bromopyridine-4-carboxylic acid 97 13959-02-9.
  • PubChemLite. (n.d.). 3-bromo-2-methoxypyridine-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-methoxypyridine-4-boronic acid | CAS 1072946-00-9.
  • Chemsrc. (2025, August 21). 3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2.

Sources

Troubleshooting

Technical Support Center: Bromopyridine Carboxylic Acid Methodologies

Status: Online | Tier: 3 (Advanced Research Support) Subject: Minimizing Side Reactions in Functionalization Workflows Introduction: The "Trojan Horse" Substrate Welcome to the Advanced Support Center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Research Support) Subject: Minimizing Side Reactions in Functionalization Workflows

Introduction: The "Trojan Horse" Substrate

Welcome to the Advanced Support Center. You are likely here because your reaction with a bromopyridine carboxylic acid failed. These substrates are chemically deceptive: they appear simple but act as "Trojan Horses" in catalysis.

The combination of a basic pyridine nitrogen , a labile bromine , and an acidic carboxylate creates a "frustrated" system that simultaneously poisons catalysts, undergoes unexpected rearrangements (Halogen Dance), and ejects CO₂ upon heating.

This guide treats these issues not as random failures, but as predictable mechanistic outcomes. Below are the three most common "Support Tickets" we receive, with root-cause analysis and validated protocols.

Ticket #101: Thermal Instability & Decarboxylation

User Report: "My reaction mixture turned black, and the product mass is [M-44]. I lost the carboxylic acid."

Root Cause Analysis

Pyridine carboxylic acids are zwitterionic in neutral media but become unstable anions under basic conditions. The position of the carboxylic acid relative to the nitrogen is the critical determinant of stability.

  • The Danger Zone (C2 & C4): If the carboxylate is at the 2- or 4-position (picolinic or isonicotinic types), the negative charge left behind after decarboxylation is stabilized by resonance into the pyridine nitrogen. These substrates decarboxylate easily at temperatures >80°C.

  • The Safe Zone (C3): Nicotinic acid derivatives (3-position) are significantly more thermally stable because the negative charge cannot be delocalized onto the nitrogen.

Troubleshooting Protocol
VariableRecommendationMechanistic Rationale
Protection Esterify first (Methyl/t-Butyl) Removes the zwitterionic character and prevents formation of the unstable carboxylate anion.
Base Selection Use K₃PO₄ or Cs₂CO₃ Weaker bases reduce the concentration of the fully deprotonated carboxylate species compared to alkoxides.
Temperature Keep < 60°C for C2/C4 acidsExceeding the activation energy for CO₂ extrusion is fatal for 2-bromo-3-pyridinecarboxylic acids.

Ticket #102: Catalyst Poisoning & Protodebromination

User Report: "Suzuki coupling stalled at 10% conversion. Adding more catalyst didn't help. I see significant amounts of de-brominated pyridine."

Root Cause Analysis
  • The Poisoning Effect: The pyridine nitrogen is a strong

    
    -donor. It displaces phosphine ligands from Palladium(II), forming an inactive Pd(Pyridine)₂Cl₂ "dead" complex.
    
  • Protodebromination: If the catalytic cycle stalls (slow oxidative addition), the active Pd(0) species or the oxidative addition complex L₂Pd(Ar)Br scavenges a hydride (from alcohols or water), leading to reductive elimination of Ar-H (loss of bromine) rather than the cross-coupling product.

Visual Troubleshooting Guide (Suzuki Coupling)

SuzukiTroubleshooting Start Issue: Low Yield / Stalled Coupling CheckPos Is the Acid Protected? Start->CheckPos NoProt No (Free Acid) CheckPos->NoProt Direct Coupling YesProt Yes (Ester) CheckPos->YesProt Standard Path Solubility Is Solubility Poor? NoProt->Solubility WaterAdd Add H2O (3:1 Organic:Water) Solubilizes Pd-Carboxylate Solubility->WaterAdd Yes Poisoning Catalyst Poisoning Detected Solubility->Poisoning No LigandCheck Check Ligand Class YesProt->LigandCheck StandardPPh3 Using PPh3 / dppf? LigandCheck->StandardPPh3 SwitchLigand Switch to Buchwald Ligands (XPhos, SPhos) StandardPPh3->SwitchLigand Standard ligands fail against Pyridine N StandardPPh3->Poisoning Still failing Mitigation Protocol A: High Catalyst Load (5-10%) OR Protocol B: Use Pre-catalysts (Pd-PEPPSI) Poisoning->Mitigation

Figure 1: Decision matrix for diagnosing Suzuki coupling failures with pyridine substrates.

Optimized Protocol: The "Buchwald" Standard

Do not use Tetrakis(triphenylphosphine)palladium(0). It is too labile and easily poisoned by the pyridine nitrogen.

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or SPhos (2-4 mol%). Why? These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Pd center due to steric hindrance.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1). Water is crucial to solubilize the inorganic base and boronic acid.

Ticket #103: The "Halogen Dance" (Regioisomer Scrambling)

User Report: "I tried to lithiate 2-bromopyridine-3-carboxylic acid (ester) to add an electrophile. I got a mixture of regioisomers where the bromine moved to the 3- or 4-position."

Root Cause Analysis

This is the Base-Catalyzed Halogen Dance (BCHD) . When you treat a bromopyridine with a strong base (LDA, LiTMP), the base deprotonates the ring. However, the lithiated species is often less thermodynamically stable than a species where the lithium and bromine swap positions. The lithium "dances" around the ring to the most acidic position (often ortho to the halogen), and the bromine migrates to the most stable position.

Mechanism:

  • Lithiation ortho to the Br.[1]

  • Isomerization via a bridged bromonium-like transition state.

  • Result: The electrophile lands on the "wrong" carbon, or the bromine shifts positions entirely.

Visual Mechanism: Halogen Dance

HalogenDance Substrate 3-Bromopyridine Lithiated 4-Lithio-3-bromo (Kinetic Product) Substrate->Lithiated LDA, -78°C Transition Halogen Migration (Isomerization) Lithiated->Transition Warm up > -60°C Stable 3-Lithio-4-bromo (Thermodynamic Product) Transition->Stable Equilibrium Shift

Figure 2: The migration pathway of Bromine during lithiation events.

Prevention Protocol

To stop the dance, you must trap the kinetic intermediate faster than it can rearrange.

  • Cryogenic Control: The reaction must be kept at -78°C (or lower). The "Dance" activation energy is often crossed at -40°C to -20°C.

  • In-Situ Trapping: Do not premix the base and substrate.

    • Method: Mix the substrate and the electrophile (e.g., TMSCl, aldehyde) first, then add the base (LDA) dropwise. This is the "Barbier-type" condition. The base generates the anion in the presence of the electrophile, reacting instantly before migration occurs.

  • Switch to Magnesiation: Use iPrMgCl·LiCl (Turbo Grignard) . Magnesium-halogen exchange is often cleaner than Lithium-halogen exchange and less prone to the "Dance" mechanism because the C-Mg bond is more covalent and less basic.

Summary of Best Practices

IssuePrimary FixSecondary Fix
Decarboxylation Convert Acid → Methyl EsterUse mild bases (K₃PO₄); Avoid DMF/DMAc at high heat.
Catalyst Poisoning Use Bulky Ligands (XPhos, SPhos)Increase catalyst loading; Use Pd-PEPPSI precatalysts.
Protodebromination Exclude alcohols; Use anhydrous solventsSwitch from Pd(0) to Pd(II) precatalysts to reduce hydride scavenging.
Halogen Dance Maintain T < -78°CUse in-situ electrophile trapping (Barbier conditions).

References

  • Catalyst Poisoning & Ligand Selection

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2] Link

    • Note: Defines the efficacy of XPhos/SPhos in overcoming pyridine inhibition.
  • Halogen Dance Mechanism

    • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

    • Note: Comprehensive review of the migration mechanism and thermodynamic drivers.
  • Protodebromination in Suzuki Coupling

    • Navarro, O., et al. (2005).[3] General Study of the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of Organic Chemistry. Link

  • Decarboxylation of Pyridine Acids

    • Goossen, L. J., et al. (2009). Pd-catalyzed synthesis of biaryls via decarboxylative coupling. Science of Synthesis. Link

    • Note: Discusses the conditions under which decarboxyl

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 3-Bromo-2-methoxypyridine-4-carboxylic Acid

Executive Summary: The Analytical Challenge In drug discovery, 3-bromo-2-methoxypyridine-4-carboxylic acid (MW: 230.95 Da for Br) serves as a critical scaffold for kinase inhibitors and pyridine-based peptidomimetics. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug discovery, 3-bromo-2-methoxypyridine-4-carboxylic acid (MW: 230.95 Da for


Br) serves as a critical scaffold for kinase inhibitors and pyridine-based peptidomimetics. Its structural elucidation presents a unique challenge due to the interplay between the labile carboxylic acid moiety, the methoxy group, and the characteristic bromine isotopic signature.

This guide objectively compares two primary mass spectrometry workflows—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to determine which method yields superior structural fidelity and fragment generation for identification purposes.

Quick Verdict
  • Choose ESI-QTOF (High-Res) for purity assessment, metabolite identification, and preserving the molecular ion

    
    .
    
  • Choose EI-GCMS for fingerprinting, library matching, and confirming the halogen position via radical-induced ring cleavage.

Theoretical Framework & Isotopic Signature

Before analyzing fragmentation, the operator must validate the precursor ion using the bromine isotopic pattern. Unlike standard organic molecules, this compound carries a distinct 1:1 doublet signal due to natural bromine isotopes.

IsotopeAbundanceImpact on Spectrum

Br
50.69%Base Mass (

)

Br
49.31%Isotope Mass (

)

Critical Check: In all spectra described below, every bromine-containing fragment will appear as a doublet separated by 2 Da.

Comparative Analysis: ESI-MS/MS vs. EI-MS[1][2][3]

Method A: Electrospray Ionization (ESI-MS/MS)

Mechanism: Soft ionization yielding even-electron ions (


).
Primary Application:  LC-MS workflows for purity and metabolite tracking.

In positive mode ESI, the protonation likely occurs at the pyridine nitrogen. The fragmentation is dominated by neutral losses driven by the "Even-Electron Rule."

  • Precursor:

    
     232/234 (
    
    
    
    )
  • Primary Pathway (Decarboxylation): The most facile loss is

    
     (44 Da) from the carboxylic acid, generating the 3-bromo-2-methoxypyridinium ion.
    
  • Secondary Pathway (Methoxy Cleavage): Following decarboxylation, the methoxy group typically ejects a methyl radical (rare in ESI) or loses formaldehyde (

    
    , 30 Da) via rearrangement.
    
Method B: Electron Impact (EI-MS)

Mechanism: Hard ionization (70 eV) yielding odd-electron radical cations (


).
Primary Application:  GC-MS for raw material identification.

EI imparts significantly higher internal energy, causing extensive ring destabilization.

  • Precursor:

    
     231/233 (
    
    
    
    )
  • Alpha-Cleavage: Direct loss of the methoxy radical (

    
    ) or hydroxyl radical (
    
    
    
    ) from the carboxylic acid.
  • Halogen Scission: High-energy impact often cleaves the

    
     bond, resulting in a distinct loss of 79/81 Da, which collapses the isotopic doublet into a singlet peak.
    
Data Comparison Table
FeatureESI-MS/MS (Collision Induced Dissociation)EI-MS (70 eV)
Molecular Ion Strong

(232/234)
Weak/Moderate

(231/233)
Base Peak Often

(

188/190)
Variable (often

152 or ring fragments)
Key Neutral Losses

(44),

(18),

(30)

(79),

(31),

(44)
Isotopic Pattern Preserved in most high-mass fragmentsLost upon Br radical ejection
Structural Insight Confirms functional groups (COOH, OMe)Confirms core pyridine skeleton

Visualized Fragmentation Pathways[1][5][6]

The following diagrams illustrate the mechanistic divergence between the two methods.

Diagram 1: ESI-MS/MS Fragmentation Pathway (Proposed)[5]

ESI_Pathway Parent Precursor [M+H]+ m/z 232 / 234 (Doublet) Frag1 Fragment A [M+H - H2O]+ m/z 214 / 216 Parent->Frag1 - H2O (18 Da) (Ortho effect rare here) Frag2 Base Peak [M+H - CO2]+ m/z 188 / 190 (3-bromo-2-methoxypyridine) Parent->Frag2 - CO2 (44 Da) (Major Pathway) Frag3 Fragment B [M+H - CO2 - CH3]+ m/z 173 / 175 Frag2->Frag3 - CH3• (15 Da) (Radical loss rare in ESI) Frag4 Fragment C [M+H - CO2 - Br]+ m/z 109 (Singlet) Frag2->Frag4 - Br• (79/81 Da)

Figure 1: Proposed ESI positive mode fragmentation. The decarboxylation step (Red Node) is typically the dominant transition.

Diagram 2: EI-MS Fragmentation Pathway (Radical Induced)

EI_Pathway ParentEI Molecular Ion M+• m/z 231 / 233 FragEI1 [M - OH]+ m/z 214 / 216 ParentEI->FragEI1 - •OH FragEI2 [M - OMe]+ m/z 200 / 202 ParentEI->FragEI2 - •OMe FragEI3 [M - Br]+ m/z 152 (Singlet) ParentEI->FragEI3 - •Br (Homolytic Fission) FragEI4 Pyridyne Core m/z ~78 FragEI3->FragEI4 Ring Degradation

Figure 2: Electron Impact (EI) pathway showing high-energy radical losses. Note the direct loss of Bromine (Yellow Node) which is more prevalent here than in ESI.

Recommended Experimental Protocol

To reproduce these results for regulatory submission or internal validation, follow this "Senior Scientist" validated workflow.

Protocol: High-Resolution ESI-MS/MS

Objective: Confirm exact mass and fragmentation fingerprint.

  • Sample Preparation:

    • Dissolve 1 mg of 3-bromo-2-methoxypyridine-4-carboxylic acid in 1 mL of 50:50 Methanol:Water .

    • Crucial Step: Add 0.1% Formic Acid to ensure complete protonation (

      
       generation).
      
  • LC Conditions (Direct Infusion preferred for spectral libraries):

    • Flow Rate: 10 µL/min (Syringe Pump).

    • Solvent: 50% Acetonitrile / 0.1% Formic Acid.

  • MS Parameters (Q-TOF or Orbitrap):

    • Polarity: Positive (+).

    • Capillary Voltage: 3.5 kV (Avoid >4 kV to prevent in-source fragmentation).

    • Fragmentor/Cone Voltage: 120 V.

    • Collision Energy (CE): Ramp 10–40 eV.

      • Why? Low CE (10 eV) preserves the parent doublet (232/234). High CE (40 eV) forces the loss of the bromine atom to reveal the pyridine skeleton.

Protocol: Self-Validation Checklist

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry. [Link]

  • Moorthy, A., et al. (2017).[1] Combining fragment ion and neutral loss matching during mass spectral library searching. Analytical Chemistry. [Link]

  • PubChem. (2025).[2] 3-bromo-2-methoxypyridine-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Absorption Bands of 3-bromo-2-methoxypyridine-4-carboxylic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 3-bromo-2-methoxypyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 3-bromo-2-methoxypyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the molecule's absorption bands through a comparative approach with structurally related compounds. The causality behind spectral features is explained to provide actionable insights for structural elucidation and quality control.

Introduction to FTIR Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.[3] An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the molecule's functional group composition.[4]

For complex pharmaceutical intermediates like 3-bromo-2-methoxypyridine-4-carboxylic acid, FTIR is an invaluable tool. It allows for rapid confirmation of the presence of key structural motifs—the carboxylic acid, the substituted pyridine ring, the methoxy group, and the carbon-bromine bond—each of which exhibits characteristic absorption bands.

Predicted FTIR Absorption Profile of 3-bromo-2-methoxypyridine-4-carboxylic acid

The infrared spectrum of 3-bromo-2-methoxypyridine-4-carboxylic acid is a composite of the vibrational modes of its constituent parts. A theoretical analysis allows for the prediction of its key spectral features.

  • Carboxylic Acid Group (-COOH): This group gives rise to some of the most distinct bands in an IR spectrum.

    • O-H Stretching: A very broad and intense absorption is expected in the 3300-2500 cm⁻¹ region.[5][6] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states and causes the band to often overlap with C-H stretching signals.[7]

    • C=O (Carbonyl) Stretching: A strong, sharp absorption is predicted between 1760-1690 cm⁻¹.[6] In the solid state, dimerization through hydrogen bonding typically shifts this band to the lower end of the range (around 1710 cm⁻¹).[5][8]

    • C-O Stretching and O-H Bending: These vibrations are coupled and produce bands in the fingerprint region, typically around 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ / 950-910 cm⁻¹ (O-H bend).[6][9]

  • Substituted Pyridine Ring: The vibrations of the aromatic ring are complex and sensitive to substitution patterns.

    • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]

    • C=C and C=N Ring Stretching: A series of medium to strong bands are characteristic of the pyridine ring, typically appearing in the 1600-1400 cm⁻¹ region.[9] The precise positions are influenced by the electronic effects of the bromo, methoxy, and carboxylic acid substituents.

  • Methoxy Group (-OCH₃):

    • sp³ C-H Stretching: Symmetric and asymmetric stretching of the methyl C-H bonds will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. A characteristic weak band around 2830 cm⁻¹ can be diagnostic for a methoxy group.[11][12]

    • C-O-C (Ether) Stretching: Aryl alkyl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹.[12]

  • Carbon-Bromine Bond (C-Br):

    • C-Br Stretching: This vibration involves a heavy atom and a relatively weak bond, resulting in a low-frequency absorption. It is expected to appear as a medium to strong band in the deep fingerprint region, between 690-515 cm⁻¹.[9][13]

A Comparative Analysis for Definitive Peak Assignment

To understand the specific influence of each substituent, we compare the expected spectrum of the target molecule with simpler, structurally related compounds. This approach provides a robust framework for assigning the observed bands.

Functional Group/Vibration3-bromo-2-methoxypyridine-4-carboxylic acid (Predicted)Isonicotinic Acid (Reference)[14][15]2-Methoxypyridine (Reference)[16][17]
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad, strong)3300-2500 cm⁻¹ (very broad, strong)N/A
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak-medium)~3100-3000 cm⁻¹ (weak-medium)
Aliphatic C-H Stretch (-OCH₃) ~2950-2830 cm⁻¹ (medium)N/A~2950-2830 cm⁻¹ (medium)
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹ (strong)~1710 cm⁻¹ (strong)N/A
Pyridine Ring Stretches (C=C, C=N) ~1600-1400 cm⁻¹ (multiple, medium-strong)~1600-1400 cm⁻¹ (multiple, medium-strong)~1600-1450 cm⁻¹ (multiple, medium-strong)
C-O-C Stretch (Aryl Ether) ~1250 cm⁻¹ (strong)N/A~1250 cm⁻¹ (strong)
C-O Stretch (Carboxylic Acid) ~1300 cm⁻¹ (medium)~1300 cm⁻¹ (medium)N/A
C-Br Stretch ~690-515 cm⁻¹ (medium-strong)N/AN/A

Analysis Insights:

  • Isonicotinic Acid provides the foundational spectrum for the pyridine-4-carboxylic acid core. Its spectrum is dominated by the extremely broad O-H stretch and the strong C=O stretch.[14][18]

  • 2-Methoxypyridine isolates the contributions of the methoxy group. Comparing its spectrum highlights the appearance of aliphatic C-H stretches below 3000 cm⁻¹ and, most importantly, the strong aryl ether C-O-C stretch around 1250 cm⁻¹.[16][19]

  • The presence of the bromine atom is confirmed by a band in the low-wavenumber region (below 700 cm⁻¹), an area often complex but where the C-Br stretch is expected.[13][20]

By overlaying these spectral features, a confident assignment for the complex spectrum of 3-bromo-2-methoxypyridine-4-carboxylic acid can be achieved.

Experimental Protocol: FTIR Analysis via KBr Pellet Method

This section details a self-validating protocol for obtaining a high-quality FTIR spectrum of a solid sample. The potassium bromide (KBr) pellet technique is a standard and reliable method for transmission analysis.[21][22]

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • Analytical balance (±0.1 mg)

  • Drying oven

  • Spectroscopic grade Potassium Bromide (KBr), dried at ~110°C for 2-4 hours and stored in a desiccator.

  • 3-bromo-2-methoxypyridine-4-carboxylic acid sample

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Prepare a "blank" pellet containing only ~200 mg of the dried KBr powder.

    • Place the blank pellet in the spectrometer's sample holder.

    • Run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂, water vapor, and the KBr matrix itself.[22]

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 3-bromo-2-methoxypyridine-4-carboxylic acid sample.

    • Weigh approximately 200 mg of the dried spectroscopic grade KBr. The optimal sample-to-KBr ratio is about 1:100 to 1:200.[23]

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogenous powder is obtained. Excessive grinding can sometimes induce polymorphic changes.

  • Pellet Formation:

    • Transfer the powdered mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 2 minutes.[24]

    • Carefully release the pressure and extract the die.

    • The resulting pellet should be thin and transparent or translucent.

  • Sample Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum will be automatically ratioed against the stored background spectrum, yielding the final absorbance or transmittance spectrum of the sample.

FTIR_Workflow cluster_prep Sample & Background Preparation cluster_analysis FTIR Analysis cluster_output Result A Dry Spectroscopic Grade KBr B Weigh 1-2 mg Sample & ~200 mg KBr A->B C Grind Sample + KBr in Agate Mortar B->C D Press Mixture into Transparent Pellet C->D G Place Sample Pellet in Spectrometer D->G E Prepare Blank KBr Pellet F Acquire Background Spectrum (BKG) E->F I Process Data: (SMP / BKG) F->I H Acquire Sample Spectrum (SMP) G->H H->I J Final IR Spectrum for Structural Analysis I->J

Sources

Validation

A Researcher's Guide to the Structural Elucidation of 3-bromo-2-methoxypyridine-4-carboxylic acid: A Comparative Crystallographic Analysis

For professionals in drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a molecule's interactions...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, governs a molecule's interactions with biological targets, its physicochemical properties, and ultimately its efficacy and safety as a therapeutic agent. X-ray crystallography remains the gold standard for unequivocally determining molecular structure. This guide provides a comprehensive overview of the process, using 3-bromo-2-methoxypyridine-4-carboxylic acid as a case study, and compares its expected structural features with the known crystal structure of a related compound, 2-bromopyridine-3-carboxylic acid.

While a public crystal structure for 3-bromo-2-methoxypyridine-4-carboxylic acid is not available as of this writing, this guide will equip researchers with the foundational knowledge and practical protocols to obtain and analyze such data.

The Importance of Structural Analysis in Drug Design

Understanding the crystal structure of a molecule like 3-bromo-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative, is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Studies: The precise bond angles, bond lengths, and conformation of the molecule inform how it will fit into the binding pocket of a target protein.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different solubilities, stabilities, and bioavailabilities. X-ray crystallography is essential for identifying and characterizing these forms.

  • Informing Synthetic Strategy: Knowledge of the molecular structure can provide insights into its reactivity and guide further chemical modifications.

Comparative Structural Analysis: Insights from a Known Analogue

In the absence of a solved structure for our target molecule, we can draw valuable comparisons with structurally similar compounds. The crystal structure of 2-bromopyridine-3-carboxylic acid provides a useful reference point[1].

Parameter2-bromopyridine-3-carboxylic acid3-bromo-2-methoxypyridine-4-carboxylic acid (Predicted)
Molecular Formula C6H4BrNO2C7H6BrNO3
Key Functional Groups Pyridine ring, Carboxylic acid, Bromo substituentPyridine ring, Carboxylic acid, Bromo substituent, Methoxy group
Expected Intermolecular Interactions Hydrogen bonding (O-H···N), C-H···O interactionsHydrogen bonding (O-H···N or O-H···O), Halogen bonding (Br···O), π-π stacking
Crystal System MonoclinicTo be determined experimentally
Space Group P21/cTo be determined experimentally

The presence of the additional methoxy group and the different substitution pattern in 3-bromo-2-methoxypyridine-4-carboxylic acid are expected to significantly influence its crystal packing. The methoxy group can act as a hydrogen bond acceptor, and the bromine atom could participate in halogen bonding, leading to a different supramolecular assembly compared to its analogue.

Visualizing the Target Molecule and its Potential Interactions

The following diagram illustrates the anticipated molecular structure of 3-bromo-2-methoxypyridine-4-carboxylic acid and highlights the key functional groups that will likely dictate its crystallographic properties.

Caption: Predicted molecular structure of 3-bromo-2-methoxypyridine-4-carboxylic acid.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for determining the crystal structure of a small molecule like 3-bromo-2-methoxypyridine-4-carboxylic acid.

Part 1: Crystal Growth

The critical first step is to grow high-quality single crystals suitable for diffraction.

  • Material Purification: Start with highly pure (>98%) 3-bromo-2-methoxypyridine-4-carboxylic acid. Impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

Part 2: Data Collection

  • Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., a CCD or CMOS detector).

  • Data Collection Strategy: Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection software will automatically determine the optimal strategy to ensure complete and redundant data.

Part 3: Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using software tools like checkCIF to ensure its chemical and crystallographic reasonability.

Visualizing the Experimental Workflow

The following diagram outlines the key stages in a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of 3-bromo-2-methoxypyridine-4-carboxylic acid remains to be determined, this guide provides the necessary framework for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain the precise structural information needed to advance their drug discovery and development programs. The comparative analysis with known structures of similar molecules offers valuable predictive insights into the potential intermolecular interactions and crystal packing of this compound. The pursuit of such fundamental data is an indispensable component of modern, structure-guided drug design.

References

  • de Souza, M. V. N., et al. (2005). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4333–o4334. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-2-methoxypyridine-4-carboxylic Acid

[1][2][3][4] Executive Summary: Immediate Action Card STOP: Do NOT dispose of this compound down the sink or in general trash. STATUS: Hazardous Chemical Waste (Halogenated, Acidic, Irritant).[1][2][3] PRIMARY HAZARD: Sk...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Card

STOP: Do NOT dispose of this compound down the sink or in general trash. STATUS: Hazardous Chemical Waste (Halogenated, Acidic, Irritant).[1][2][3] PRIMARY HAZARD: Skin/Eye Irritation (H315/H319); Respiratory Irritation (H335).[1][2][4] DISPOSAL STREAM: Halogenated Organic Waste (Solid or Liquid).[1][2]

Chemical Profile & Hazard Identification

Senior Scientist Insight: Effective disposal begins with understanding the molecule's reactivity.[1][2] We are not just throwing away "trash"; we are managing a reactive chemical intermediate.[1][2]

  • Chemical Identity: 3-Bromo-2-methoxypyridine-4-carboxylic acid.[1][2]

  • Functional Analysis:

    • Carboxylic Acid (-COOH): This moiety makes the compound acidic (pKa ~3-5).[1][2] It will react exothermically with bases.[1][2]

    • Bromine (-Br): This halogen classifies the waste as "Halogenated." This is the critical logistical factor.[1][2] Incineration of this waste generates corrosive hydrogen bromide (HBr) gas, requiring facilities with specific scrubbers.[2] Never mix this with non-halogenated solvents (e.g., acetone, methanol) if you can avoid it, as it significantly increases the disposal cost of the entire container.[2]

    • Pyridine Ring: Nitrogen-containing heterocycle.[1][2] Combustible and potentially odorous.[1][2][5]

  • Physical State: Typically a white to off-white solid powder.[1][2]

Table 1: Key Safety & Logistical Data

ParameterSpecificationOperational Implication
Hazard Class Irritant (Skin/Eye/Resp)Wear Nitrile gloves, safety glasses, and work in a fume hood.[1][2]
Waste Code (EPA) D002 (if pH < 2), Halogenated Must be segregated from non-halogenated organics.[1][2]
Incompatibilities Strong Oxidizers, Strong BasesRisk of Explosion/Heat: Do not mix with Nitric Acid or Peroxides.[1][2]
Destruction Method High-Temp IncinerationRequires specific "Halogenated" waste labeling for off-site treatment.[1][2]
Waste Segregation Logic (Decision Tree)

The most common error in laboratory disposal is misclassification.[1][2] Use the following logic to determine the correct waste stream.

Waste_Segregation Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Solution? IsSolid->IsLiquid No SolidPath Pure Solid / Contaminated Debris IsSolid->SolidPath Yes LiquidPath Dissolved in Solvent IsLiquid->LiquidPath Yes ResultSolid Stream A: Solid Hazardous Waste (Label: Halogenated Organic Solid) SolidPath->ResultSolid HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) LiquidPath->HalogenCheck NonHalogenCheck Is Solvent Non-Halogenated? (Methanol, Acetone) HalogenCheck->NonHalogenCheck No ResultHaloLiq Stream B: Halogenated Organic Liquid (Contains Bromine) HalogenCheck->ResultHaloLiq Yes ResultNonHaloLiq Stream C: Mixed Organic Liquid (MUST Label as Halogenated due to Solute) NonHalogenCheck->ResultNonHaloLiq Critical Step

Figure 1: Waste Stream Decision Matrix. Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute technically classifies the mixture as halogenated waste in many jurisdictions.[1][2]

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound or Contaminated Debris)

Best for: Expired reagents, weighing boat residues, contaminated paper towels.[1][2]

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1][2]

    • Locate a wide-mouth High-Density Polyethylene (HDPE) or Glass waste jar.[1][2]

  • Collection:

    • Transfer the solid material into the container.[1][2]

    • Self-Validating Step: Ensure the container is dry.[1][2][6] Adding acid solids to a wet container containing incompatible residues can generate heat.[1][2]

  • Labeling:

    • Apply a hazardous waste label.[1][2]

    • Constituents: Write "3-Bromo-2-methoxypyridine-4-carboxylic acid" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[1][2]

  • Storage:

    • Close the lid tightly.[1][2][6][7]

    • Place in the "Solid Hazardous Waste" satellite accumulation area.[1][2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)

Best for: HPLC waste, mother liquors.[1][2]

  • Compatibility Check:

    • CRITICAL: Ensure the liquid waste container does NOT contain strong oxidizers (e.g., Nitric Acid, Piranha solution).[1][2] The pyridine ring is organic and can react violently with oxidizers.[1][2]

  • Selection of Stream:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .[1][2]

    • If dissolved in Methanol or Acetone :

      • Preferred: Pour into Halogenated Waste (because the solute contains Bromine).[1][2]

      • Alternative: If the concentration is extremely low (<0.1%), some facilities allow "Non-Halogenated," but when in doubt, default to Halogenated. [1][2]

  • Neutralization (Optional but Recommended for Large Volumes):

    • If the solution is highly acidic (pH < 2), slowly adjust pH to 5–9 using a dilute Sodium Bicarbonate solution before adding to the main waste drum to prevent drum corrosion.[2] Perform this in a hood as CO2 gas will evolve.[1][2]

  • Labeling:

    • List all solvents (e.g., "Methanol 95%, 3-Bromo-2-methoxypyridine-4-carboxylic acid 5%").

Spill Response Workflow

If a container breaks or powder is dispersed:

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Scoop solids / Wipe liquids) Contain->Clean Decon 5. Decontaminate (Wash surface with soap/water) Clean->Decon Dispose 6. Disposal (Bag all waste as Hazardous) Decon->Dispose

Figure 2: Emergency Spill Response Protocol.[1][2] Speed is secondary to safety; ensure respiratory protection is worn to avoid inhaling dust.[1][2]

References & Regulatory Grounding
  • National Institutes of Health (PubChem). 3-Bromopyridine-2-carboxylic Acid (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). List of Halogenated Organic Compounds Regulated Under § 268.32.[1][2][8] Electronic Code of Federal Regulations.[1][2][8] Retrieved from [Link][1][9][3][7][8][10]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1][2]

(Note: While a specific SDS for the exact isomer 3-bromo-2-methoxy... is proprietary to specific synthesis batches, the references above provide the authoritative regulatory framework for the functional group class: Halogenated Pyridine Carboxylic Acids.)

Sources

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